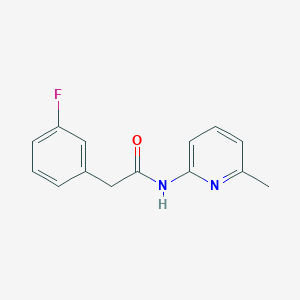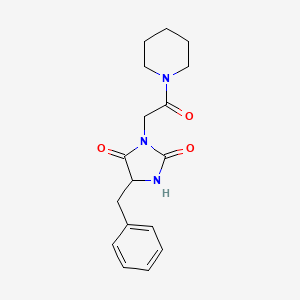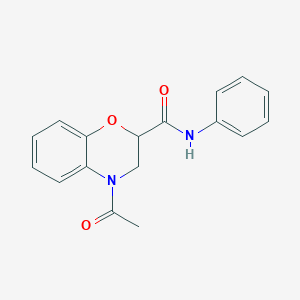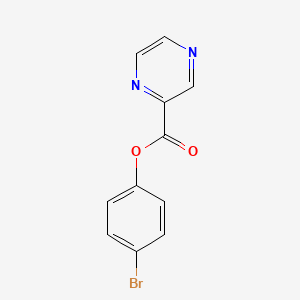
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is an essential component of the arachidonic acid pathway.
Mécanisme D'action
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor works by inhibiting the activity of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, which is responsible for the activation of 5-lipoxygenase (5-LO). 5-LO is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting the activity of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the recruitment of inflammatory cells, such as neutrophils and eosinophils, to the site of inflammation. Additionally, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor is its specificity for 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, which makes it a valuable tool for studying the role of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide in various disease states. However, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has some limitations in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has limited solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor research. One area of interest is the development of more potent and selective 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitors. Another area of interest is the investigation of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor in combination with other anti-inflammatory drugs, such as corticosteroids, to determine if they have synergistic effects. Additionally, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor could be investigated for its potential therapeutic applications in other disease states, such as neuroinflammation and cardiovascular disease.
Méthodes De Synthèse
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor is synthesized through a multistep process. The first step involves the preparation of 3-fluorophenylacetic acid, which is then converted to 3-fluorophenylacetyl chloride. The second step involves the reaction of 6-methylpyridin-2-amine with 3-fluorophenylacetyl chloride to produce 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide. The final product is purified through recrystallization.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as asthma, rheumatoid arthritis, and atherosclerosis. It has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-4-2-7-13(16-10)17-14(18)9-11-5-3-6-12(15)8-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHVDFDHTJKHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)

![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)
![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)



![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)

